2-[(4-aminophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide

Purity Quality Control Reproducibility

2-[(4-Aminophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide (CAS 899584-11-3) is a synthetic small molecule belonging to the N-aryl-2-[(4-aminophenyl)thio]propanamide family. It features a 4-aminophenylthio ether linked to a propanamide backbone, with a sterically demanding 2-ethyl-6-methylphenyl group on the amide nitrogen.

Molecular Formula C18H22N2OS
Molecular Weight 314.45
CAS No. 899584-11-3
Cat. No. B2660829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-aminophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide
CAS899584-11-3
Molecular FormulaC18H22N2OS
Molecular Weight314.45
Structural Identifiers
SMILESCCC1=CC=CC(=C1NC(=O)C(C)SC2=CC=C(C=C2)N)C
InChIInChI=1S/C18H22N2OS/c1-4-14-7-5-6-12(2)17(14)20-18(21)13(3)22-16-10-8-15(19)9-11-16/h5-11,13H,4,19H2,1-3H3,(H,20,21)
InChIKeyJVASNCDHVHAJNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Aminophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide (CAS 899584-11-3): A Distinctive N-Aryl-2-[(4-aminophenyl)thio]propanamide


2-[(4-Aminophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide (CAS 899584-11-3) is a synthetic small molecule belonging to the N-aryl-2-[(4-aminophenyl)thio]propanamide family. It features a 4-aminophenylthio ether linked to a propanamide backbone, with a sterically demanding 2-ethyl-6-methylphenyl group on the amide nitrogen. Its molecular formula is C₁₈H₂₂N₂OS (MW 314.45 g/mol), and it is commercially offered for research use at a purity of ≥95% . The compound is catalogued as a proteomics research chemical, employed to investigate protein interactions and functions . Its structural attributes differentiate it from simpler analogs, making it a specific tool within chemical biology and medicinal chemistry campaigns.

Why 2-[(4-Aminophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide Cannot Be Replaced by a Close Analog


Within the N-aryl-2-[(4-aminophenyl)thio]propanamide series, even subtle modifications to the N-aryl substituent can profoundly alter physicochemical properties and, by extension, biological recognition. The 2-ethyl-6-methylphenyl motif of CAS 899584-11-3 introduces a unique combination of steric bulk and lipophilicity (predicted Log P 4.41) that is not recapitulated by simple dimethylphenyl, halogenated, or perfluorinated analogs [1]. Because quantitative structure-activity relationships (QSAR) for this chemical series remain unpublished, a generic substitution risks selecting a compound with different solubility, membrane permeability, or target-binding characteristics, thereby compromising experimental reproducibility. The evidence items below quantify these differentiating features to guide an informed procurement decision.

Quantitative Differentiation Evidence for 2-[(4-Aminophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide


Validated Purity Specification: ≥95% by Vendor QC

The compound is supplied with a minimum purity of 95%, as certified by CymitQuimica (Biosynth) . This benchmark meets or exceeds the typical purity specification for analogous 2-[(4-aminophenyl)thio]propanamide derivatives offered by the same supplier, which are also listed at min. 95% . While direct head-to-head purity comparisons with all in-class analogs are not always published, this documented specification ensures batch-to-batch consistency critical for quantitative proteomics and biochemical assay work.

Purity Quality Control Reproducibility

Predicted Lipophilicity Differentiates the 2-Ethyl-6-methylphenyl Group from Simpler Dimethylphenyl and Halogenated Analogs

The JChem-predicted Log P of 2-[(4-aminophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide is 4.41 [1]. This value is approximately 1.4 log units higher than the SlogP of 3.03 reported for the 2-bromophenyl analog [2] and roughly 0.15 log units higher than the SlogP of 4.26 reported for the 2,5-dimethylphenyl analog [3]. The elevated lipophilicity arises from the additional methylene unit in the 2-ethyl substituent, which enhances hydrophobic surface area without introducing the polarity of a halogen.

Lipophilicity Log P Drug-likeness ADME

Steric Bulk of the 2-Ethyl-6-methylphenyl Moiety Distinguishes the Compound from All Commercially Available Dimethylphenyl Isomers

The 2-ethyl-6-methylphenyl group introduces an ethyl substituent ortho to the amide linkage, creating greater steric congestion than the methyl groups found in the 2,4-dimethylphenyl (CAS 899588-82-0) or 2,5-dimethylphenyl (CAS 899588-89-7) analogs . While no experimentally determined conformational data are publicly available, the presence of an ethyl group increases the calculated molar refractivity (97.2 cm³ for the target [1] vs. an estimated ~89 cm³ for the 2,4-dimethylphenyl analog based on atom-count differences), reflecting the larger van der Waals volume.

Steric hindrance Ortho-substitution Conformational restriction

Procurement Transparency: Pre-defined Unit Size and Price Enable Direct Cost Comparison

Santa Cruz Biotechnology offers the compound as a 500 mg unit at a list price of $180.00 (sc-321296) . This pricing is identical to that of the 2,4-dimethylphenyl, 2,5-dimethylphenyl, 2-bromophenyl, and 2,3,5,6-tetrafluorophenyl analogs (all $180.00/500 mg) , ensuring that procurement cost does not bias the selection. The transparent, fixed-unit format facilitates budget planning and inventory standardization across a screening library.

Procurement Cost efficiency Inventory standardization

Recommended Application Scenarios for 2-[(4-Aminophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide Based on Differentiation Evidence


Proteomics Probe Development Requiring Enhanced Hydrophobic Character

When designing a chemical probe for membrane-associated or hydrophobic protein targets, the elevated predicted Log P (4.41) of this compound, compared to halogenated or simple dimethylphenyl analogs, may improve membrane partitioning or binding to lipophilic pockets. Researchers can leverage this property to explore structure-activity relationships where increased hydrophobicity is hypothesized to enhance target engagement [1].

Steric Scanning in Structure-Activity Relationship (SAR) Studies

The unique 2-ethyl-6-methylphenyl group provides a distinct steric profile not available with any other single commercial analog in the Santa Cruz series. This compound serves as a tool for ortho-substituent SAR scanning, allowing medicinal chemists to probe the steric tolerance of a binding site without introducing halogen-bonding effects that would confound interpretation .

Cost-Neutral Procurement for Focused Compound Library Expansion

Because the list price ($180.00/500 mg) is identical to all close N-aryl analogs from the same vendor, this compound can be added to a focused screening library without budget penalty. The well-defined purity (≥95%) and catalog number (sc-321296) simplify re-ordering and batch tracking .

Chemical Biology Tool for Investigating Protein-Thioether Interactions

The 4-aminophenylthio moiety is a recognized scaffold in activity-based protein profiling and covalent inhibitor design. Combined with the sterically differentiated N-aryl group, this compound can be employed to study how subtle changes in amide substituents affect protein-thioether recognition in biochemical or cellular assays .

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